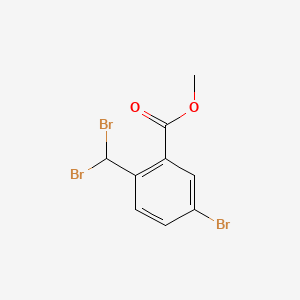

Methyl 5-bromo-2-(dibromomethyl)benzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-(dibromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBQOKFPSDJLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 5 Bromo 2 Dibromomethyl Benzoate

Precursor Selection and Design for Regioselective Synthesis

The logical and efficient synthesis of the target compound hinges on starting with a precursor that already contains the core structural features. This approach simplifies the synthetic route by focusing on the specific transformation of a single functional group.

Synthesis from Methyl 5-bromo-2-methylbenzoate through Side-Chain Bromination

The most direct precursor for the synthesis is Methyl 5-bromo-2-methylbenzoate. This starting material is ideal as it incorporates both the benzoate (B1203000) ester and the bromine substituent on the aromatic ring at the desired positions (5-bromo). The synthesis, therefore, is reduced to the selective bromination of the methyl group at the C2 position. This transformation is known as a side-chain or benzylic bromination.

The benzylic C-H bonds of the methyl group are significantly weaker than other C-H bonds in the molecule, making them susceptible to radical attack. This inherent reactivity allows for selective substitution at the benzylic carbon without affecting the aromatic ring, provided the correct reaction conditions are employed. The objective is to replace two of the three benzylic hydrogens with bromine atoms to form the desired dibromomethyl moiety.

Application of Specific Brominating Reagents (e.g., N-bromosuccinimide, Molecular Bromine) for Dibromomethyl Moiety Formation

The formation of the dibromomethyl group is achieved through the use of specific brominating agents under conditions that favor free-radical substitution. The choice of reagent is critical for achieving high yield and selectivity. To install two bromine atoms, at least two molar equivalents of the brominating agent are required.

N-bromosuccinimide (NBS): NBS is the most widely used and preferred reagent for benzylic bromination, a process known as the Wohl-Ziegler reaction. gla.ac.ukchemistrysteps.com Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that is generated during the reaction cycle. This low bromine concentration is crucial for suppressing competitive and undesired electrophilic bromination of the aromatic ring. scientificupdate.com

Molecular Bromine (Br₂): While elemental bromine can also be used for side-chain bromination, it is often less selective than NBS. gla.ac.uk The reaction requires initiation by heat or UV light to proceed via a radical pathway. In the absence of such initiation, and especially in the presence of a Lewis acid catalyst, molecular bromine will preferentially add to the aromatic ring through electrophilic aromatic substitution.

| Reagent | Typical Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| N-bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), light (hν), inert solvent (e.g., CCl₄, acetonitrile) | High for benzylic position | Minimizes aromatic ring bromination; solid reagent is easy to handle. gla.ac.uk | Less atom-economical than Br₂. |

| Molecular Bromine (Br₂) | Heat or light (hν) | Lower; risk of ring substitution | High atom economy. | Requires careful control to avoid side reactions; corrosive liquid. gla.ac.uk |

Radical Initiation and Anionic Bromination Protocols in Synthetic Pathways

The side-chain bromination of Methyl 5-bromo-2-methylbenzoate proceeds through a well-established free-radical chain mechanism. This process is divided into three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the creation of a radical species. This is typically accomplished by the homolytic cleavage of a radical initiator upon exposure to heat or UV light. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). Alternatively, UV light can directly cause the homolytic cleavage of the Br-Br bond in molecular bromine.

Propagation: This is a two-step cyclic process.

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the precursor, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

This benzylic radical then reacts with a molecule of the brominating agent (Br₂ or NBS) to form the monobrominated product and a new bromine radical, which continues the chain reaction.

To form the dibromomethyl product, this process is repeated on the newly formed methyl 5-bromo-2-(bromomethyl)benzoate.

Termination: The reaction concludes when two radical species combine to form a stable, non-radical molecule.

While the free-radical pathway is the dominant and most effective method, literature occasionally mentions anionic bromination. However, for the specific transformation of a methyl group to a dibromomethyl group on a benzene (B151609) ring, the free-radical mechanism is the scientifically established and conventional protocol.

| Radical Initiator | Abbreviation | Activation Method | Notes |

|---|---|---|---|

| Azobisisobutyronitrile | AIBN | Heat or UV Light | Commonly used due to its predictable decomposition rate. |

| Benzoyl Peroxide | BPO | Heat | Another widely used initiator with a weak O-O bond. |

| Ultraviolet Light | hν | Light Energy | Directly initiates the reaction by cleaving Br₂ or the initiator. |

Alternative and Novel Synthetic Routes

While side-chain bromination of a specific precursor is the most direct method, other synthetic philosophies and modern catalytic techniques offer potential alternative pathways for creating Methyl 5-bromo-2-(dibromomethyl)benzoate and structurally related molecules.

Convergent and Divergent Synthesis Strategies for Structural Complexity

Modern organic synthesis often employs strategies that offer greater flexibility and efficiency compared to linear, step-by-step approaches. rsc.orglibretexts.org

Convergent Synthesis: A convergent approach involves synthesizing different fragments of the target molecule separately and then combining them in the final stages. rsc.org For a molecule like this compound, this is less practical but conceptually possible. One could envision a strategy where a pre-functionalized aromatic ring is coupled with a fragment containing the dibromomethyl group, though this would likely be more complex than the direct bromination route.

Divergent Synthesis: This strategy involves creating a key intermediate that can be selectively modified to produce a library of different but related compounds. acs.org For example, one could synthesize a benzoic acid derivative with multiple reactive sites and then, in the final steps, selectively brominate the side chain to obtain the target molecule, while other portions of the intermediate could be used to generate different analogs.

Exploration of Catalytic Methodologies for Enhanced Efficiency

Recent advancements focus on developing more efficient, selective, and environmentally friendly methods for benzylic bromination using catalysis.

Lewis Acid Catalysis: Research has shown that Lewis acids, such as Zirconium(IV) chloride (ZrCl₄), can effectively catalyze benzylic bromination. nih.gov These reactions often use alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). This catalytic system can proceed under milder conditions than traditional methods and may offer improved selectivity, preventing competing bromination of the aromatic ring. scientificupdate.comnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. mdpi.com This methodology uses a photocatalyst, such as Eosin Y, which becomes excited upon absorbing visible light. The excited catalyst can then initiate the radical bromination process under very mild conditions, often at room temperature. mdpi.com These methods avoid the need for high temperatures or UV irradiation and are considered a greener alternative. organic-chemistry.org Furthermore, continuous-flow microreactors, sometimes powered by solar radiation, are being developed to enhance the safety, scalability, and environmental sustainability of benzylic bromination processes. researchgate.net

Optimization of Reaction Parameters for Yield and Purity in Laboratory Scale

The conversion of the methyl group to a dibromomethyl group is a nuanced process governed by the principles of free-radical chain reactions. The yield and purity of the final product are highly dependent on the precise control of several experimental variables.

The environment in which the bromination reaction occurs plays a critical role in directing its outcome. Temperature, the choice of solvent, and to a lesser extent, pressure, are primary levers for optimizing the synthesis.

Temperature: The reaction is typically initiated by heat or photochemical energy, which is necessary to generate the initial radical species that starts the chain reaction. masterorganicchemistry.comma.edu The optimal temperature is often linked to the boiling point of the chosen solvent, with many procedures calling for reflux conditions to maintain a consistent and sufficiently high temperature to promote radical formation without causing thermal degradation of reactants or products. sci-hub.se An increase in temperature generally increases the reaction rate, but excessive heat can lead to non-selective reactions and the formation of undesirable byproducts, thereby reducing the purity of the target compound.

Solvent Systems: The selection of a solvent is crucial. For benzylic brominations using N-Bromosuccinimide (NBS), non-polar solvents are preferred. masterorganicchemistry.com These solvents help maintain the very low concentration of molecular bromine (Br₂) required for the radical pathway to dominate, minimizing competing ionic side reactions such as electrophilic addition to the aromatic ring. masterorganicchemistry.com While carbon tetrachloride (CCl₄) was historically a common choice, its toxicity has led to its replacement with safer alternatives. masterorganicchemistry.com Acetonitrile and various hydrocarbons are now frequently employed. acs.org The polarity of the solvent can significantly impact the reaction's selectivity and rate.

| Parameter | Influence on Reaction | Typical Conditions & Remarks |

| Temperature | Controls the rate of radical initiation and propagation. Higher temperatures increase reaction speed but can decrease selectivity. | Often run at the reflux temperature of the solvent (e.g., 77°C for CCl₄, 82°C for acetonitrile) to ensure steady radical initiation. |

| Solvent | Affects reagent solubility and reaction mechanism. Non-polar solvents favor the desired free-radical pathway. | Preferred solvents include acetonitrile, cyclohexane, or benzotrifluoride. Chlorinated solvents like CCl₄ are effective but are often avoided due to toxicity. masterorganicchemistry.com |

| Pressure | Generally not a critical parameter for optimization in this liquid-phase reaction. | Reactions are typically conducted at atmospheric pressure. |

Pressure: For most laboratory-scale free-radical brominations conducted in the liquid phase, pressure is not a primary variable for optimization. Reactions are almost universally performed at atmospheric pressure.

Achieving the desired dibromination while minimizing other products is a challenge of selectivity, addressed through careful control of reagent quantities and reaction kinetics.

Stoichiometric Control: The stoichiometry of the brominating agent relative to the starting material, Methyl 5-bromo-2-methylbenzoate, is the most critical factor in determining the degree of bromination. To replace two benzylic hydrogen atoms with bromine, a minimum of two molar equivalents of the brominating agent, such as NBS, is required. In practice, a slight excess (e.g., 2.1 to 2.2 equivalents) is often used to ensure the reaction proceeds to completion. The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used in catalytic amounts, typically 1–5 mol%.

| Reagent | Role | Typical Stoichiometry (molar eq.) |

| Methyl 5-bromo-2-methylbenzoate | Substrate | 1.0 |

| N-Bromosuccinimide (NBS) | Bromine Source | 2.1 - 2.2 |

| AIBN or Benzoyl Peroxide | Radical Initiator | 0.01 - 0.05 |

Kinetic Control: The reaction proceeds through a free-radical chain mechanism, where the selectivity for the benzylic position is due to the resonance stabilization of the intermediate benzyl (B1604629) radical. gla.ac.uk The use of NBS is a key element of kinetic control. It acts as a source that maintains a very low, steady-state concentration of molecular bromine (Br₂). masterorganicchemistry.com This low concentration is crucial because it favors the highly selective hydrogen abstraction by a bromine radical at the benzylic position over less selective, competing ionic reactions. masterorganicchemistry.com The reaction rate can be managed by controlling the temperature or the intensity of the light source, which in turn controls the rate of radical initiation.

Isolation and Purification Techniques in Synthetic Research

Following the reaction, the crude product is typically a mixture containing the desired this compound, unreacted starting material, the monobrominated intermediate (Methyl 5-bromo-2-(bromomethyl)benzoate), and potentially over-brominated byproducts. A multi-step purification process is therefore essential.

Column chromatography is the primary method for separating the components of the crude reaction mixture based on their differential adsorption to a stationary phase.

Stationary Phase: Silica (B1680970) gel is the most commonly used adsorbent for this class of compounds. guidechem.comrsc.org

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. Since the brominated products are relatively nonpolar, solvent systems consisting of a nonpolar hydrocarbon and a more polar solvent are used. The dibrominated product is more nonpolar than the monobrominated and starting materials, meaning it will travel faster through the column. A gradient elution, where the polarity of the solvent is gradually increased, is often effective. Separation is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. For effective separation, an eluent system is often chosen such that the target compound has an Rf value of approximately 0.2-0.3 on a TLC plate. orgsyn.org

| Technique | Typical Eluent System | Separation Principle |

| Flash Chromatography | Hexanes / Ethyl Acetate (e.g., gradient from 100:0 to 95:5) | Compounds are separated based on polarity. The less polar dibrominated product elutes before the monobrominated and starting materials. rochester.edu |

| Column Chromatography | Petroleum Ether / Diethyl Ether | Similar to the above, this system can effectively separate compounds of differing polarity. |

Once chromatographic separation has yielded a product of sufficient purity, recrystallization can be employed as a final step to obtain highly pure, crystalline this compound.

Principle: This technique relies on the differences in solubility of the target compound and any remaining impurities in a specific solvent at different temperatures. The ideal solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures.

Solvent Selection: The choice of solvent is determined empirically. Common solvents for the recrystallization of related bromoarenes include alcohols, esters, and hydrocarbons. google.com A single-solvent or a mixed-solvent system may be used. In a mixed-solvent system, the crude product is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent is added dropwise until the solution becomes turbid. The mixture is then heated until clear and allowed to cool slowly, promoting the formation of pure crystals.

| Solvent Class | Examples | Remarks |

| Alcohols | Ethanol, Methanol, Isopropanol | Often effective for moderately polar compounds. google.comgoogle.com |

| Hydrocarbons | Hexanes, Heptane | Good as "poor" solvents in mixed-solvent systems for nonpolar compounds. guidechem.com |

| Esters | Ethyl Acetate | A versatile solvent of intermediate polarity. |

| Mixed Solvents | Dichloromethane/Hexane, Ethyl Acetate/Hexane | Allows for fine-tuning of solvent polarity to achieve optimal crystallization. |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of Methyl 5 Bromo 2 Dibromomethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of the proton and carbon signals of Methyl 5-bromo-2-(dibromomethyl)benzoate can be achieved.

The ¹H NMR spectrum provides critical information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the dibromomethyl proton, and the methyl ester protons.

The aromatic region, typically observed between δ 6.5-8.5 ppm, is anticipated to display signals for three distinct protons on the benzene (B151609) ring. libretexts.org The substitution pattern dictates their chemical shifts and coupling patterns. The proton at the C6 position is expected to be a doublet, coupled to the proton at C4. The proton at C4 would appear as a doublet of doublets, showing coupling to both the C3 and C6 protons. The proton at C3 is expected to be a doublet, coupled to the proton at C4.

The single proton of the dibromomethyl (-CHBr₂) group is significantly deshielded by the two adjacent electronegative bromine atoms and is expected to resonate as a singlet at a downfield chemical shift. The three protons of the methyl ester (-OCH₃) group are in a distinct chemical environment and are expected to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.9 | Singlet |

| -CHBr₂ | ~6.8 - 7.0 | Singlet |

| Ar-H (C3) | ~7.6 | Doublet (d) |

| Ar-H (C4) | ~7.8 | Doublet of Doublets (dd) |

| Ar-H (C6) | ~8.1 | Doublet (d) |

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the lack of symmetry, this compound is expected to show nine distinct signals, one for each carbon atom. The chemical shifts in ¹³C NMR are spread over a wide range (0-220 ppm), which typically prevents signal overlap. libretexts.org

The carbonyl carbon of the ester group is the most deshielded and is expected to appear furthest downfield, generally in the δ 160-175 ppm range. libretexts.org The six aromatic carbons will resonate in the typical aromatic region of δ 120-150 ppm. libretexts.org The specific shifts are influenced by the attached substituents; carbons directly bonded to bromine (C5) or the electron-withdrawing ester and dibromomethyl groups (C1, C2) will have their chemical shifts significantly affected. The carbon of the dibromomethyl group (-CHBr₂) is attached to two highly electronegative bromine atoms, causing a downfield shift compared to a standard alkyl carbon. pressbooks.pub The methyl ester carbon (-OCH₃) is expected to appear in the δ 50-60 ppm range. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~53 |

| -CHBr₂ | ~35-40 |

| C5 (Ar-C-Br) | ~122 |

| C1, C2, C3, C4, C6 (Aromatic) | ~128 - 140 |

| C=O (Ester) | ~165 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons: the H6 proton would show a correlation to the H4 proton, and the H4 proton would show correlations to both H3 and H6, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It is invaluable for assigning carbon signals based on their known proton attachments. Key expected correlations include:

The aromatic protons at C3, C4, and C6 to their respective carbon signals.

The dibromomethyl proton to the -CHBr₂ carbon signal.

The methyl ester protons to the -OCH₃ carbon signal.

A correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O).

Correlations from the dibromomethyl proton (-CHBr₂) to the aromatic carbons C2 and C3, as well as the quaternary carbon C1.

Correlations from the aromatic protons to neighboring carbons, which helps in the unambiguous assignment of the quaternary aromatic carbons. For instance, the H6 proton would be expected to show a three-bond correlation to the C2 carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. libretexts.org

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₉H₇Br₃O₂, HRMS would be used to confirm the exact mass of its molecular ion. The presence of three bromine atoms creates a highly characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would be clearly resolved and serve as a primary confirmation of the compound's identity.

Molecular Formula: C₉H₇Br₃O₂

Calculated Monoisotopic Mass: 383.8040 g/mol

An experimental HRMS measurement matching this calculated value would provide strong evidence for the proposed elemental composition.

Both EI and ESI are common ionization techniques used to generate ions for mass analysis. ESI is a softer ionization method that typically yields the protonated molecular ion [M+H]⁺, while EI is a higher-energy technique that causes extensive fragmentation. wikipedia.org The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For this compound, key fragmentation pathways would be expected:

Loss of a Bromine Radical: A common fragmentation for halogenated compounds is the cleavage of a carbon-halogen bond. A prominent peak corresponding to the loss of a bromine atom ([M-Br]⁺) would be anticipated.

Loss of the Methoxy (B1213986) Group: Cleavage of the ester can result in the loss of the methoxy radical (·OCH₃), leading to an [M-31]⁺ ion.

Loss of the Ester Group: Fragmentation can also lead to the loss of the entire carbomethoxy group (·COOCH₃), resulting in an [M-59]⁺ peak.

Tropylium (B1234903) Ion Formation: Alkyl-substituted benzene rings often undergo rearrangement to form a stable tropylium ion. Cleavage of the bond between the ring and the dibromomethyl group could lead to fragments related to the aromatic portion of the molecule. whitman.edu

The analysis of these characteristic fragments and the distinct isotopic pattern from the three bromine atoms provides a comprehensive confirmation of the structure of this compound.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its ester and aromatic functionalities, as well as the carbon-bromine bonds.

The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the methyl ester group. This band is typically observed in the region of 1730-1715 cm⁻¹. The presence of an adjacent aromatic ring can slightly influence the position of this band.

The spectrum would also show characteristic C-O stretching vibrations of the ester group, typically appearing as two bands in the 1300-1000 cm⁻¹ region. The aromatic ring would give rise to several absorption bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.

The C-H stretching and bending vibrations of the methyl group in the ester and the dibromomethyl group would also be present. The C-Br stretching vibrations of the bromine atoms attached to the aromatic ring and the dibromomethyl group are expected to appear in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1730 - 1715 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ester | C-O Stretch | 1300 - 1000 | Medium |

| Dibromomethyl | C-H Stretch | ~2960 | Medium to Weak |

| Methyl (Ester) | C-H Stretch | ~2950 | Medium to Weak |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

A successful single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would also reveal details about the intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Hypothetically, a crystallographic analysis would likely reveal the planarity of the benzene ring and the orientation of the methyl ester and dibromomethyl substituents relative to the ring. The presence of multiple bromine atoms could lead to interesting intermolecular Br···Br or Br···O interactions, which would be clearly elucidated by this technique.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.98 |

Note: This table presents hypothetical data for illustrative purposes only, as no experimental data is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment and Electronic Structure Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and purity assessment. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene chromophore.

Aromatic compounds typically exhibit two main absorption bands: the E-band (or E₂-band) at shorter wavelengths (around 200-230 nm) and the B-band at longer wavelengths (around 250-290 nm). The B-band, which arises from π → π* transitions, is sensitive to the substitution pattern on the benzene ring.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* (E-band) | ~210 - 230 | Substituted Benzene |

| π → π* (B-band) | ~260 - 290 | Substituted Benzene |

Note: The exact λmax values would depend on the solvent used for the analysis.

Reactivity and Mechanistic Investigations of Methyl 5 Bromo 2 Dibromomethyl Benzoate

Reactions Involving the Dibromomethyl Group

The dibromomethyl group, situated at a benzylic position, is highly susceptible to various transformations due to the stability of potential benzylic carbocation or radical intermediates. Its reactivity is central to the synthetic utility of the parent molecule.

The benzylic position of the dibromomethyl group makes it amenable to nucleophilic substitution reactions. Like other benzylic halides, it can react via both SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions. quora.comucalgary.ca

SN1 Pathway : In the presence of a polar, protic solvent (e.g., water, alcohols) and a weak nucleophile, the reaction is likely to proceed through an SN1 mechanism. quora.com The rate-determining step involves the departure of a bromide ion to form a resonance-stabilized secondary benzylic carbocation. youtube.combyjus.com This intermediate is particularly stable because the positive charge is delocalized over the aromatic ring. quora.com The subsequent rapid attack by the nucleophile on the carbocation yields the substitution product. byjus.com Given that the starting material is a dihalide, the substitution can occur once or twice, depending on the stoichiometry of the nucleophile.

SN2 Pathway : With a strong, aprotic solvent and a strong nucleophile, the SN2 pathway is favored. quora.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group. masterorganicchemistry.com Primary benzylic halides typically react via an SN2 pathway. ucalgary.ca While the dibromomethyl group is on a secondary carbon, the electronic stabilization of the transition state by the adjacent aromatic ring can facilitate SN2 reactions. youtube.com Steric hindrance can be a factor, but benzylic systems are generally more reactive than corresponding alkyl halides in SN2 reactions. youtube.com

The competition between SN1 and SN2 pathways is a key consideration in planning syntheses involving this substrate. The choice of solvent, nucleophile strength, and temperature can be manipulated to favor one mechanism over the other. quora.com

When treated with a strong, sterically hindered base, Methyl 5-bromo-2-(dibromomethyl)benzoate can undergo elimination reactions. The presence of two bromine atoms allows for the possibility of a double dehydrohalogenation to form an alkyne.

The initial elimination of one equivalent of HBr would proceed via an E2 (bimolecular elimination) mechanism, particularly with a strong base like potassium tert-butoxide. This single-step reaction involves the abstraction of a proton by the base and the simultaneous departure of a bromide ion, leading to the formation of a vinyl bromide intermediate. libretexts.org According to the Zaitsev rule, when multiple β-hydrogens are available, the more substituted (and thus more stable) alkene is typically the major product. libretexts.org In a subsequent, more strenuous elimination step, the vinyl bromide can react with another equivalent of a very strong base to form the corresponding phenylacetylene (B144264) derivative.

The benzylic C-Br bonds in the dibromomethyl group are relatively weak and can be cleaved homolytically to initiate radical reactions. This can be achieved using radical initiators (e.g., AIBN) or photochemically. The resulting benzylic radical is resonance-stabilized, similar to the benzylic carbocation. This stability facilitates processes like Atom Transfer Radical Polymerization (ATRP) or Atom Transfer Radical Cyclization (ATRC) if a suitable tethered radical acceptor is present. In intermolecular reactions, the generated radical can participate in various C-C bond-forming reactions.

The hydrolysis of the dibromomethyl group is a facile method for the synthesis of the corresponding aldehyde. This transformation is typically carried out in the presence of water, often with a silver salt (like AgNO₃) or under acidic or basic conditions to facilitate the substitution. The reaction likely proceeds through a geminal diol intermediate, which rapidly dehydrates to form the stable carbonyl group of an aldehyde. This provides a direct route to Methyl 5-bromo-2-formylbenzoate.

Further oxidation of the resulting aldehyde, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would yield the corresponding carboxylic acid, 2-carboxy-5-bromobenzoic acid methyl ester.

Reactions at the Bromo-Substituted Aromatic Ring

The bromine atom attached to the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The C(sp²)-Br bond can be activated by a palladium(0) catalyst, initiating catalytic cycles that couple the aromatic ring with a variety of partners.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the catalyst. yonedalabs.com This method is highly versatile for creating biaryl structures. acs.orgacs.org

| Coupling Partner | Catalyst | Base | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80-110 °C | Biaryl Compound |

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.org The reaction is valuable for synthesizing arylalkynes. researchgate.netresearchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|---|

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Room Temp. to 60 °C | Arylalkyne |

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. Intramolecular Heck reactions of benzylic bromides have also been developed. rsc.orglookchem.com

| Coupling Partner | Catalyst | Base | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|---|

| Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C | Substituted Alkene |

Buchwald-Hartwig Amination : This reaction is used to form a carbon-nitrogen bond between the aryl bromide and an amine (primary or secondary). wikipedia.org It requires a palladium catalyst and a strong, non-nucleophilic base, often in conjunction with specialized phosphine (B1218219) ligands. researchgate.net This reaction provides a direct route to synthesize N-aryl amines. wikipedia.org

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|---|

| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Aryl Amine |

Electrophilic Aromatic Substitution (EAS) Studies and Regioselectivity

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on this compound is controlled by the directing effects of the existing substituents.

The benzene (B151609) ring of the target molecule is substituted with three groups:

-Br (bromo): This group is deactivating due to its electron-withdrawing inductive effect but is an ortho, para-director because its lone pairs can donate electron density and stabilize the arenium ion intermediate through resonance. youtube.comnih.gov

-COOCH₃ (methyl ester): This is a deactivating and meta-directing group. brainly.com Its carbonyl component withdraws electron density from the ring through both induction and resonance, destabilizing intermediates with positive charges at the ortho and para positions. youtube.combrainly.com

-CHBr₂ (dibromomethyl): This group is considered deactivating and meta-directing due to the strong inductive electron withdrawal by the two bromine atoms. libretexts.org

The combined influence of these groups makes the aromatic ring significantly electron-deficient and therefore, less reactive towards electrophiles than benzene itself. For an incoming electrophile (E⁺), substitution will be directed to the positions least deactivated. The C4 and C6 positions are ortho and para to the bromine, but also ortho and para to the deactivating dibromomethyl and methyl ester groups, respectively. The C3 position is meta to all three groups.

Given that two of the three substituents are strong deactivators and meta-directors, electrophilic substitution is predicted to occur preferentially at the C3 position , which is meta to both the ester and dibromomethyl groups and ortho to the bromine atom.

| Position | Relation to -Br | Relation to -COOCH₃ | Relation to -CHBr₂ | Predicted Outcome |

|---|---|---|---|---|

| C3 | ortho | meta | meta | Most Favorable |

| C4 | meta | para | ortho | Less Favorable |

| C6 | para | ortho | para | Least Favorable |

Nucleophilic Aromatic Substitution (SNAr) under Activated Conditions

Nucleophilic Aromatic Substitution (SNAr) typically involves the replacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. chemistrysteps.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. fiveable.memasterorganicchemistry.com

In this compound, the bromine atom at C5 could potentially act as a leaving group. However, the ring is not strongly activated for SNAr. The methyl ester and dibromomethyl groups are electron-withdrawing, but they are positioned meta to the bromine atom. This positioning does not allow for effective resonance stabilization of the negative charge in the Meisenheimer complex that would form from nucleophilic attack at C5.

Therefore, SNAr reactions at the C5 position are expected to be very slow and require harsh conditions, such as high temperatures and very strong nucleophiles. Under extremely basic conditions (e.g., NaNH₂), an elimination-addition (benzyne) mechanism might be possible, but this is a distinct pathway from the classical SNAr addition-elimination mechanism. chemistrysteps.com Without a strongly activating group like a nitro group in the ortho or para position, the substrate is generally considered unreactive towards standard SNAr conditions. science.gov

Transformations of the Methyl Ester Moiety

The methyl ester group is a versatile functional handle that can undergo several important transformations.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-(dibromomethyl)benzoic acid. This transformation is typically achieved under basic conditions (saponification) followed by an acidic workup. quora.com The use of a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol mixture at elevated temperatures is a common procedure for this reaction. rsc.orgpsu.edu

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. NaOH, H₂O/Methanol, Reflux 2. HCl (aq) | 5-bromo-2-(dibromomethyl)benzoic acid |

Transesterification Reactions with Various Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol. ucla.edu this compound can be converted to other esters (e.g., ethyl, propyl) by heating it with a different alcohol in the presence of an acid (like H₂SO₄) or base (like sodium alkoxide) catalyst. google.com The reaction is an equilibrium process, and using the desired alcohol as a solvent helps to drive the reaction to completion.

| Reactant | Alcohol (R-OH) | Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 5-bromo-2-(dibromomethyl)benzoate |

| This compound | Isopropanol | NaO-iPr (catalytic) | Isopropyl 5-bromo-2-(dibromomethyl)benzoate |

| This compound | Benzyl (B1604629) alcohol | Titanate catalyst | Benzyl 5-bromo-2-(dibromomethyl)benzoate |

Reduction to Alcohol Derivatives (e.g., via hydride reagents)

The methyl ester group can be reduced to a primary alcohol, [5-bromo-2-(dibromomethyl)phenyl]methanol. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. harvard.edulibretexts.org However, LiAlH₄ is a very strong and non-selective reducing agent and may also reduce the dibromomethyl group. uop.edu.pk

For a more selective reduction of the ester in the presence of the benzylic halide, a milder reagent such as sodium borohydride (B1222165) (NaBH₄) might be considered, although NaBH₄ typically reduces esters very slowly. uop.edu.pkvanderbilt.edu Another alternative is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known to reduce esters to aldehydes, or upon further reaction, to alcohols. davuniversity.org

| Reactant | Reagent | Solvent | Primary Product |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O workup | Anhydrous Ether or THF | [5-bromo-2-(dibromomethyl)phenyl]methanol |

| This compound | 1. DIBAL-H (low temp.) 2. H₂O workup | Toluene or Hexane | 5-bromo-2-(dibromomethyl)benzaldehyde |

Cascade Reactions and Multi-Component Processes Incorporating the Compound

The multiple functional groups in this compound offer opportunities for designing cascade or multi-component reactions. baranlab.org A key transformation to enable such processes would be the conversion of the dibromomethyl group into an aldehyde. This can be achieved through hydrolysis, often under aqueous basic or acidic conditions, or via silver nitrate-assisted hydrolysis. mdpi.org

Once the aldehyde, 5-bromo-2-formyl-methylbenzoate, is formed, it can serve as a key intermediate in a variety of multi-component reactions (MCRs). tcichemicals.com MCRs are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product. researchgate.nettandfonline.comresearchgate.net

For example, the generated aromatic aldehyde could participate in a Biginelli reaction. benthamscience.com This involves the one-pot condensation of the aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to yield a dihydropyrimidinone derivative. This strategy would allow for the rapid construction of complex heterocyclic scaffolds from the parent compound.

A potential cascade sequence could be envisioned as follows:

Hydrolysis of Dibromomethyl Group: this compound is converted to Methyl 5-bromo-2-formylbenzoate.

In-situ Multi-Component Reaction: The aldehyde intermediate is reacted in the same pot with other components to build a more complex molecule.

This approach highlights the potential of this compound as a versatile building block in synthetic chemistry for the efficient generation of molecular diversity.

Stereochemical Aspects of Reactions

A comprehensive review of scientific literature indicates that the stereochemical aspects of reactions involving this compound are not a widely reported area of investigation. This is largely attributable to the molecular structure of the compound and its primary synthetic applications.

This compound is an achiral molecule, meaning it does not possess a chiral center and is superimposable on its mirror image. Stereochemistry becomes a relevant consideration in reactions where a chiral center is formed, or when the reaction itself is conducted under conditions that favor the formation of one stereoisomer over another (stereoselectivity).

The principal reactive site for many transformations of this compound is the dibromomethyl group (-CHBr₂). While the carbon atom in this group is bonded to four different groups in some contexts (C-Aryl, C-H, C-Br, C-Br), it is considered a prochiral center, not a stereocenter, because two of the substituents (the bromine atoms) are identical. Stereochemical outcomes would only become a factor if a reaction were to replace the two bromine atoms with two different substituents, or if a chiral reagent were to interact with the prochiral center in a selective manner.

The most common and synthetically valuable reaction of this compound is its hydrolysis to form Methyl 5-bromo-2-formylbenzoate. In this transformation, the dibromomethyl group is converted into an aldehyde (-CHO). This reaction proceeds without the formation of a new chiral center, as the resulting aldehyde carbon is double-bonded to oxygen. Consequently, stereoselectivity is not applicable to this key transformation.

While theoretical possibilities for stereoselective reactions exist—for instance, a controlled, stepwise substitution of the two bromine atoms with different nucleophiles using a chiral catalyst—such specific and complex transformations have not been documented for this particular substrate in published research. The focus of its use has predominantly been as a straightforward precursor to the corresponding benzaldehyde, a critical intermediate in the synthesis of more complex molecules. Therefore, at present, the stereochemical aspects of its reactions are not considered a defining feature of its chemical reactivity.

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Construction of Polyfunctionalized Benzenoid Scaffolds with Diverse Substitution Patterns

The structural framework of Methyl 5-bromo-2-(dibromomethyl)benzoate is pre-functionalized to allow for a variety of chemical transformations, making it an ideal starting material for the synthesis of polysubstituted aromatic compounds. The dibromomethyl group is a masked aldehyde, which can be readily unmasked under mild conditions, typically through hydrolysis, to yield the corresponding benzaldehyde derivative. This in situ generation of a formyl group opens up a plethora of synthetic possibilities for introducing further diversity.

The bromine atom on the aromatic ring is strategically positioned for participation in a wide range of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, enable the introduction of a vast array of substituents, including alkyl, aryl, vinyl, and alkynyl groups, at the C-5 position. This allows for the creation of a library of compounds with diverse electronic and steric properties.

Furthermore, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, and acid halides. This sequential and controlled functionalization of the aromatic ring allows for the precise construction of highly substituted benzenoid scaffolds that are key components in many pharmaceuticals and functional materials.

Precursor for Heterocyclic Compound Synthesis

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The dibromomethyl group, either directly or after conversion to an aldehyde, serves as a key electrophilic center for cyclization reactions with various nucleophiles.

Annulation Reactions Leading to Fused Ring Systems

The presence of the dibromomethyl and methyl ester groups in an ortho relationship provides a unique opportunity for annulation reactions to construct fused bicyclic and polycyclic ring systems. For instance, reaction with binucleophiles can lead to the formation of rings fused to the parent benzene (B151609) ring. A common strategy involves the initial conversion of the dibromomethyl group to an aldehyde, followed by a condensation-cyclization sequence.

One notable application is in the synthesis of isoindolinone and phthalazinone derivatives, which are important pharmacophores found in numerous biologically active compounds. By reacting the derived aldehyde with primary amines or hydrazines, respectively, followed by intramolecular cyclization, these fused heterocyclic systems can be efficiently constructed. The bromine atom can be retained for further functionalization or removed under reductive conditions, offering additional synthetic flexibility.

Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of a variety of five- and six-membered heterocycles containing nitrogen, oxygen, or sulfur atoms.

Nitrogen-Containing Heterocycles: The aldehyde derived from this compound is a key building block for the synthesis of various nitrogen heterocycles. For example, condensation with anilines can lead to the formation of Schiff bases, which can then undergo further reactions to form quinolines or other fused nitrogen-containing systems. Reaction with compounds containing a 1,2-diamine functionality can be employed in the synthesis of benzodiazepine derivatives.

Oxygen-Containing Heterocycles: While less common, the aldehyde functionality can participate in reactions to form oxygen-containing heterocycles. For instance, reactions with 1,3-dicarbonyl compounds or other suitable oxygen nucleophiles under specific conditions could potentially lead to the formation of chromene or pyran derivatives fused to the benzenoid ring.

Sulfur-Containing Heterocycles: The aldehyde can be reacted with sulfur-based nucleophiles to construct sulfur-containing heterocycles. For example, the Gewald reaction, involving the condensation of the aldehyde with an active methylene nitrile and elemental sulfur, can be used to synthesize substituted aminothiophenes.

Role in the Total Synthesis of Complex Organic Molecules

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in key intermediates of several synthetic campaigns. The corresponding aldehyde, Methyl 5-bromo-2-formylbenzoate, is a more commonly cited intermediate. The synthetic utility of this building block lies in its ability to introduce a functionalized aromatic core early in a synthetic sequence, which can then be elaborated to the final complex target.

The strategic placement of the bromo and formyl (derived from dibromomethyl) groups allows for a stepwise and convergent approach to total synthesis. The bromine atom can be used as a handle for late-stage modifications or for coupling with other complex fragments, while the aldehyde provides a reactive site for building key carbon-carbon or carbon-heteroatom bonds.

Development of Novel Reagents and Catalysts Utilizing its Structural Motifs

The unique substitution pattern of this compound lends itself to the development of novel reagents and ligands for catalysis. The ortho-disposed functional groups can act as a scaffold for the synthesis of bidentate ligands that can coordinate to metal centers.

For example, the aldehyde derived from this compound can be reacted with chiral amines or amino alcohols to generate chiral Schiff base ligands. These ligands can then be complexed with various transition metals to form catalysts for asymmetric synthesis. The electronic properties of the ligand can be fine-tuned by leveraging the bromine substituent through cross-coupling reactions, thereby influencing the catalytic activity and enantioselectivity of the resulting metal complex. While the development of specific, named reagents or catalysts directly from this compound is an area with potential for further exploration, the underlying structural framework is well-suited for such applications.

Theoretical and Computational Studies on Methyl 5 Bromo 2 Dibromomethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 5-bromo-2-(dibromomethyl)benzoate, such studies would provide invaluable insights into its stability, reactivity, and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization, Energy, and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard method for obtaining accurate electronic structure information for a wide range of molecules. A DFT study on this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process would yield crucial data on bond lengths, bond angles, and dihedral angles.

Following optimization, calculations of the molecule's total energy and thermodynamic properties, such as enthalpy and Gibbs free energy, would be possible. Furthermore, the prediction of vibrational frequencies through DFT would allow for the theoretical assignment of its infrared (IR) and Raman spectra, aiding in its experimental characterization.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Note: This table is illustrative and awaits data from future computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP map would likely reveal regions of negative potential around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, areas of positive potential, possibly around the hydrogen atoms and the bromine atoms, would suggest sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. An FMO analysis of this compound would map the distribution of these orbitals, revealing the most probable sites for electron donation (HOMO) and acceptance (LUMO).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time. An MD simulation of this compound would allow for the exploration of its conformational landscape, identifying the different spatial arrangements of the dibromomethyl and ester groups relative to the benzene (B151609) ring. Furthermore, by including solvent molecules in the simulation, it would be possible to study the explicit interactions between the compound and its environment, providing insights into its solubility and solvation dynamics.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insight

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. A crucial aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. Such studies could elucidate, for example, the mechanisms of nucleophilic substitution at the dibromomethyl carbon or hydrolysis of the ester group.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Modes)

Computational methods are increasingly used to predict spectroscopic properties, which can be invaluable for the interpretation of experimental data. For this compound, quantum chemical calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values, when compared with experimental spectra, can aid in the definitive assignment of signals to specific atoms within the molecule. As mentioned earlier, the calculation of vibrational frequencies provides a theoretical basis for interpreting its IR and Raman spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

Note: This table is illustrative and awaits data from future computational studies.

In Silico Design of New Derivatives with Tuned Reactivity or Selectivity

The in silico design of novel derivatives of this compound represents a sophisticated approach to modulating its chemical properties for specific applications. By employing computational models, it is possible to predict how structural modifications will influence the compound's reactivity and selectivity, thereby guiding synthetic efforts toward molecules with desired characteristics. This process typically involves the strategic introduction of various functional groups onto the aromatic ring or modification of the existing ester and dibromomethyl groups. The primary reactive centers in this compound are the electrophilic carbon of the dibromomethyl group, which is susceptible to nucleophilic attack, and the ester group, which can undergo reactions such as saponification. The aromatic ring itself can also participate in electrophilic aromatic substitution reactions, although it is deactivated by the presence of the bromo and ester substituents.

Computational strategies for tuning the reactivity and selectivity of this compound are centered on understanding and modifying its electronic and steric properties. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies and calculations based on Density Functional Theory (DFT) are instrumental in this regard. These approaches can elucidate the impact of different substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and the transition state energies of potential reactions.

For instance, the reactivity of the dibromomethyl group, which is analogous to a benzyl (B1604629) bromide, is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electrophilicity of the benzylic carbon. Computational studies on simpler benzyl bromide systems have shown that both electron-donating and electron-withdrawing substituents can accelerate nucleophilic substitution reactions, albeit through different mechanisms and transition state structures.

Similarly, the reactivity of the methyl ester group is influenced by the electronic properties of the aromatic ring. The saponification of substituted methyl benzoates, for example, is accelerated by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The selectivity of reactions involving this compound can also be tuned. For example, in reactions with nucleophiles that could potentially attack both the dibromomethyl carbon and the carbonyl carbon, the relative reactivity of these two sites can be modulated by appropriate substitution on the aromatic ring. Furthermore, for reactions involving the aromatic ring itself, computational models can predict the most likely sites for electrophilic aromatic substitution, guiding the synthesis of regioselectively functionalized derivatives.

A hypothetical in silico design study for new derivatives of this compound could involve the introduction of a range of substituents at the vacant positions on the benzene ring. The following table illustrates a selection of potential derivatives and the predicted qualitative effects of the substituents on the reactivity of the dibromomethyl and ester groups, based on established principles from computational and experimental studies of analogous compounds.

| Derivative | Substituent | Predicted Effect on Dibromomethyl Group Reactivity | Predicted Effect on Ester Group Reactivity |

| Parent Compound | -H | Baseline | Baseline |

| Derivative 1 | -NO₂ (para to ester) | Increased | Significantly Increased |

| Derivative 2 | -OCH₃ (para to ester) | Increased | Decreased |

| Derivative 3 | -CN (meta to ester) | Increased | Increased |

| Derivative 4 | -CH₃ (meta to ester) | Slightly Increased | Slightly Decreased |

| Derivative 5 | -F (ortho to ester) | Increased | Increased |

This table is illustrative and based on general principles of electronic effects in related chemical systems. Actual effects would require specific computational modeling for each derivative.

To further quantify these predictions, computational methods can be used to calculate specific parameters, such as the activation energies for model reactions. For example, the energy barrier for a model SN2 reaction at the dibromomethyl carbon with a simple nucleophile could be calculated for each derivative. Similarly, the energetics of the tetrahedral intermediate formation in the saponification of the ester group can be modeled.

The following table presents hypothetical calculated activation energies for a model SN2 reaction, illustrating how different substituents might tune the reactivity of the dibromomethyl group. Lower activation energy implies higher reactivity.

| Derivative | Substituent | Hypothetical Calculated Activation Energy (kcal/mol) for SN2 Reaction |

| Parent Compound | -H | 20.0 |

| Derivative 1 | -NO₂ (para to ester) | 18.5 |

| Derivative 2 | -OCH₃ (para to ester) | 19.2 |

| Derivative 3 | -CN (meta to ester) | 18.9 |

| Derivative 4 | -CH₃ (meta to ester) | 19.8 |

This data is hypothetical and serves to illustrate the type of quantitative predictions that can be obtained from in silico studies.

Advanced Analytical Methodologies for Research and Purity Assessment of Methyl 5 Bromo 2 Dibromomethyl Benzoate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For Methyl 5-bromo-2-(dibromomethyl)benzoate, different chromatographic methods are applied depending on the sample's nature and the analytical objective.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a Mass Spectrometry detector (GC-MS), it provides definitive identification by correlating a compound's retention time with its unique mass spectrum.

For a halogenated compound like this compound, GC-MS is particularly suitable for assessing purity and identifying volatile byproducts from its synthesis. The analysis involves injecting a vaporized sample into a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. amazonaws.com A sensitive GC-MS method, often operating in Selective Ion Monitoring (SIM) mode, can be developed for trace-level detection and quantification of related impurities. amazonaws.com In SIM mode, the mass spectrometer is set to detect only specific mass fragments characteristic of the target analyte, significantly enhancing sensitivity and selectivity. amazonaws.com

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary GC column (e.g., SPB-1, 100% dimethyl polysiloxane) | Provides high-resolution separation of volatile compounds. amazonaws.com |

| Carrier Gas | Helium | Inert mobile phase to carry the analyte through the column. amazonaws.com |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Ionization | Electron Impact (EI) | Standard ionization technique that generates reproducible mass spectra. amazonaws.com |

| Detection Mode | Selective Ion Monitoring (SIM) | Enhances sensitivity by monitoring specific m/z fragments of the target. amazonaws.com |

| Expected Fragments | Based on the structure (C9H7Br3O2), fragments could include the molecular ion peak and peaks corresponding to the loss of Br, OCH3, or COOCH3 groups. | Provides structural confirmation and enables quantification. |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Reaction Monitoring

High-Performance Liquid Chromatography is indispensable for the analysis of non-volatile, thermally labile, or high molecular weight compounds. It is frequently used to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.

In the context of synthesizing this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. internationaljournalssrg.org By analyzing aliquots from the reaction mixture, researchers can track the formation of the desired product and any non-volatile intermediates or impurities. Coupling HPLC with a mass spectrometer (LC-MS) offers the added advantage of providing molecular weight information for each separated peak, aiding in the unambiguous identification of components in the reaction mixture. mdpi.com

Table 2: Typical RP-HPLC Conditions for Reaction Monitoring

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating moderately polar to non-polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | Allows for the efficient elution of compounds with varying polarities. internationaljournalssrg.org |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring good separation and peak shape. internationaljournalssrg.org |

| Detector | UV-Vis Detector (e.g., at 227 nm) or PDA Detector | Monitors the aromatic rings in the reactants and products. internationaljournalssrg.org |

| Column Temp. | 25°C | Ensures reproducible retention times. internationaljournalssrg.org |

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for the qualitative monitoring of chemical reactions. sigmaaldrich.com It allows chemists to quickly assess the status of a reaction at the bench.

To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials. sigmaaldrich.com The plate is then developed in a suitable mobile phase. The separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. Under a UV lamp, the disappearance of reactant spots and the appearance of a new product spot indicate the reaction's progress. mdpi.comsigmaaldrich.com The relative positions (Rf values) of the spots help in tentatively identifying the components.

Table 3: Example of TLC for Reaction Monitoring

| Component | Expected Rf Value | Observation Under UV Light (254 nm) |

|---|---|---|

| Starting Material (e.g., Methyl 5-bromo-2-methylbenzoate) | Higher Rf | Spot intensity decreases as the reaction proceeds. |

| Intermediate (e.g., Methyl 5-bromo-2-(bromomethyl)benzoate) | Intermediate Rf | Spot appears and then may decrease if it is a transient species. |

| Product (this compound) | Lower Rf | Spot intensity increases as the reaction nears completion. |

Quantitative Analytical Techniques in Research Contexts

Beyond separation, precise quantification and elemental confirmation are critical for characterizing a new or synthesized compound. Techniques like quantitative NMR and elemental analysis provide definitive data on purity, concentration, and empirical formula.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound. For halogenated compounds, bromine content can also be determined. This analysis provides the empirical formula of the molecule, which can be compared with the theoretical formula to confirm its elemental composition and assess its purity.

For this compound, with a molecular formula of C9H7Br3O2, the theoretical elemental composition can be calculated. A sample is subjected to high-temperature combustion, and the resulting gases (CO2, H2O, etc.) are quantitatively measured. The results from the analysis should closely match the theoretical values for a pure sample.

Table 5: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % | Example Experimental Mass % |

|---|---|---|---|

| Carbon (C) | C9H7Br3O2 | 27.99% | 28.05% |

| Hydrogen (H) | C9H7Br3O2 | 1.83% | 1.81% |

| Bromine (Br) | C9H7Br3O2 | 62.13% | 62.05% |

A close agreement between the theoretical and experimental values, typically within ±0.4%, confirms the empirical formula and supports the high purity of the synthesized compound.

Spectrophotometric Methods for Quantitative Analysis in Solution

Spectrophotometry, particularly UV-Vis spectroscopy, stands as a fundamental analytical technique for the quantitative analysis of aromatic compounds in solution. This method is predicated on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship articulated by the Beer-Lambert Law. For a compound such as this compound, the aromatic ring substituted with bromine atoms and a methyl ester group constitutes a chromophore that absorbs ultraviolet radiation.

The quantitative analysis of this compound in a solution involves dissolving a precisely weighed sample in a suitable solvent that does not absorb in the same spectral region as the analyte. Common solvents for such aromatic compounds include ethanol, methanol, or cyclohexane. A series of standard solutions with known concentrations of the compound are prepared to construct a calibration curve. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is a characteristic parameter for the compound under specific solvent conditions.

The presence of bromine atoms on the benzene (B151609) ring and the dibromomethyl group can influence the absorption spectrum. The bromine atoms, through their electronic effects, can cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the methyl benzoate (B1203000) parent structure. This is due to the interaction of the non-bonding electrons of the bromine with the π-electron system of the aromatic ring.

A typical procedure for the quantitative analysis would involve scanning the UV spectrum of a dilute solution of this compound to determine its λmax. Subsequently, the absorbance of a series of standard solutions is measured at this wavelength. A calibration curve is then generated by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

Illustrative Research Findings

Hypothetical Calibration Data for this compound in Ethanol

| Concentration (mg/L) | Absorbance at λmax (e.g., 245 nm) |

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.560 |

| 7.5 | 0.840 |

| 10.0 | 1.120 |

From this calibration data, a linear regression analysis would be performed to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The high coefficient of determination (R²) would indicate a strong linear relationship between concentration and absorbance, validating the method for quantitative purposes.

Purity Assessment of a Test Sample

To assess the purity of a sample, a known weight of the substance is dissolved in a specific volume of the solvent. The absorbance of this solution is then measured, and the concentration is calculated using the established calibration curve.

| Sample ID | Weight (mg) | Volume (L) | Measured Absorbance | Calculated Concentration (mg/L) | Purity (%) |

| Test Sample 1 | 5.2 | 0.5 | 0.575 | 5.13 | 98.7 |

The purity is calculated as: (Calculated Concentration / Theoretical Concentration) * 100. In this example, the theoretical concentration is 5.2 mg / 0.5 L = 10.4 mg/L. The calculated concentration from the calibration curve is 5.13 mg/L. This would suggest a purity of approximately 98.7%.

It is crucial to note that the accuracy of spectrophotometric methods can be influenced by factors such as the presence of impurities that absorb at the same wavelength, solvent effects, and instrumental parameters. Therefore, method validation, including specificity, linearity, accuracy, and precision, is essential for reliable quantitative analysis.

Future Research Directions and Unexplored Avenues for Methyl 5 Bromo 2 Dibromomethyl Benzoate

Development of More Sustainable and Environmentally Benign Synthetic Routes

Current synthetic methodologies for brominated benzoic acid derivatives often rely on traditional brominating agents and solvents that may have significant environmental drawbacks. Future research will likely focus on developing greener synthetic pathways to Methyl 5-bromo-2-(dibromomethyl)benzoate. This could involve the use of less hazardous brominating reagents, such as N-bromosuccinimide (NBS) in place of elemental bromine, and the exploration of solvent-free reaction conditions or the use of more environmentally friendly solvents like ionic liquids or supercritical fluids. Furthermore, catalytic methods, potentially employing transition metals or organocatalysts, could offer more efficient and selective routes to the target molecule, minimizing waste and energy consumption.

Exploration of Novel Reactivity Patterns and Unconventional Transformations